molecular formula C9H17FO B164166 1-Fluoro-2-methoxycyclooctane CAS No. 132803-37-3

1-Fluoro-2-methoxycyclooctane

Cat. No.: B164166
CAS No.: 132803-37-3
M. Wt: 160.23 g/mol
InChI Key: QQNVSOABQZQOAF-UHFFFAOYSA-N
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Description

1-Fluoro-2-methoxycyclooctane (C₉H₁₆FO) is an alicyclic compound featuring a cyclooctane backbone substituted with fluorine at position 1 and a methoxy group at position 2. Its molecular weight is approximately 160.22 g/mol. The compound’s structure combines the steric effects of an eight-membered ring with the electronic interplay of fluorine (electron-withdrawing) and methoxy (electron-donating) groups.

Properties

CAS No.

132803-37-3

Molecular Formula

C9H17FO

Molecular Weight

160.23 g/mol

IUPAC Name

1-fluoro-2-methoxycyclooctane

InChI

InChI=1S/C9H17FO/c1-11-9-7-5-3-2-4-6-8(9)10/h8-9H,2-7H2,1H3

InChI Key

QQNVSOABQZQOAF-UHFFFAOYSA-N

SMILES

COC1CCCCCCC1F

Canonical SMILES

COC1CCCCCCC1F

Synonyms

Cyclooctane, 1-fluoro-2-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Fluoro-2-methoxybenzene (CAS 321-28-8)

  • Structure : Aromatic ring with fluorine (position 1) and methoxy (position 2).
  • Molecular Weight : 126.12 g/mol .
  • Key Differences :
    • Electronic Effects : In the aromatic system, fluorine’s electron-withdrawing nature and methoxy’s electron-donating properties create strong resonance and inductive effects, directing electrophilic substitution reactions. In contrast, the cyclooctane backbone lacks aromaticity, leading to weaker electronic interactions and distinct reactivity patterns.
    • Physical Properties : The rigid benzene ring likely confers higher melting points compared to the flexible cyclooctane structure.
    • Hazard Classification : 1-Fluoro-2-methoxybenzene is classified under hazard code 4-2-III (flammable liquid), whereas hazards for the cyclooctane analog remain uncharacterized .

Perfluorinated Cycloalkenes (e.g., Decafluorocyclohexene, CAS 355-75-9)

  • Structure : Cyclohexene with full fluorination.
  • Molecular Weight : 250.05 g/mol (estimated for C₆F₁₀) .
  • Key Differences: Fluorination Degree: Perfluorinated compounds exhibit extreme thermal stability and chemical inertness due to strong C-F bonds. In contrast, mono-fluorinated 1-fluoro-2-methoxycyclooctane is expected to show higher reactivity, particularly in nucleophilic substitutions or oxidations. Polarity: Perfluorinated compounds are highly hydrophobic, while the methoxy group in the cyclooctane derivative may enhance solubility in polar solvents.

1-Methoxyoctadecane (CAS 6838-81-9)

  • Structure : Linear alkane with a terminal methoxy group.
  • Molecular Weight : 284.52 g/mol .
  • Applications: Long-chain methoxy alkanes are often surfactants or lubricants, while cyclic analogs like this compound may serve as intermediates in stereoselective organic synthesis.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazard Class
This compound Not Provided C₉H₁₆FO ~160.22 Fluoro, Methoxy Not Available
1-Fluoro-2-methoxybenzene 321-28-8 C₇H₇FO 126.12 Fluoro, Methoxy 4-2-III (Flammable)
Decafluorocyclohexene 355-75-9 C₆F₁₀ 250.05 Perfluoroalkene Not Provided
1-Methoxyoctadecane 6838-81-9 C₁₉H₄₀O 284.52 Methoxy Low acute toxicity

Research Findings and Implications

  • Synthetic Challenges : Fluorination of cyclooctane likely requires specialized methods (e.g., radical fluorination or deoxyfluorination), contrasting with electrophilic fluorination used for aromatic systems .
  • Environmental Impact: Unlike persistent perfluorinated compounds (PFCs) such as PFOS (CAS 1763-23-1) , mono-fluorinated cyclooctane derivatives are expected to degrade more readily, reducing bioaccumulation risks.
  • Conformational Analysis : The cyclooctane ring’s puckered conformation may lead to axial-equatorial isomerism of substituents, influencing stereochemistry in reactions .

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